molecular formula C15H18BrN5OS B10945221 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide

2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B10945221
M. Wt: 396.3 g/mol
InChI Key: VUPPFLQGPDYDNQ-UHFFFAOYSA-N
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Description

2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring substituted with a bromo group and a phenylethyl hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Coupling with Hydrazinecarbothioamide: The final step involves coupling the bromo-substituted pyrazole with N-(1-phenylethyl)-1-hydrazinecarbothioamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide), catalysts like palladium.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, while the hydrazinecarbothioamide moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1,5-DIMETHYL-3-[(4-METHYL-1H-PYRAZOL-1-YL)CARBONYL]-1H-PYRAZOLE: Similar structure with a different substituent on the pyrazole ring.

    6-(4-SUBSTITUTED PHENYL)-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)IMIDAZO[2,1-B][1,3,4]THIADIAZOLE: Contains a pyrazole ring and exhibits similar biological activities.

Uniqueness

The uniqueness of 2-[(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromo group and the hydrazinecarbothioamide moiety provides unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H18BrN5OS

Molecular Weight

396.3 g/mol

IUPAC Name

1-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C15H18BrN5OS/c1-9(11-7-5-4-6-8-11)17-15(23)19-18-14(22)13-12(16)10(2)21(3)20-13/h4-9H,1-3H3,(H,18,22)(H2,17,19,23)

InChI Key

VUPPFLQGPDYDNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NNC(=S)NC(C)C2=CC=CC=C2)Br

Origin of Product

United States

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